molecular formula C6H6O3 B189696 3-Methyl-2-furoic acid CAS No. 4412-96-8

3-Methyl-2-furoic acid

Cat. No. B189696
CAS RN: 4412-96-8
M. Wt: 126.11 g/mol
InChI Key: BNYIQEFWGSXIKQ-UHFFFAOYSA-N
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Patent
US06020329

Procedure details

3-Methyl-2-furoic acid (5g) in ethyl acetate (100ml) and 5% rhodium on charcoal catalyst (0.5g) were hydrogenated at ambient temperature and the atmosphere for 6-7h. The catalyst was filtered off and replaced with a further quantity (lg) of catalyst. The reaction mixture was hydrogenated for a further 7h. This procedure was repeated again until no more hydrogen was absorbed. After filtration through kieselguhr and removal of solvent under reduced pressure, the title compound was obtained as a colourless oil (5.096g, quant.); vmax (CH2Cl2) 3674, 3377(br), 1770 and 1722cm-1 ; δH (CHCl3) 1.08 (3H, d, J 7.1Hz), 1.72 (1H, m), 2.16 (1H, m), 2.68 (1H, m), 3.94 (1H, m), 4.18 (1H, m), 4.47 (1H, d, J 7.5Hz) and 9.42 (1H, v. br s, exch). [Mass spectrum: +ve ion (ammonia) MNH4+ (148)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8]>C(OCC)(=O)C.[Rh]>[CH3:1][CH:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at ambient temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WAIT
Type
WAIT
Details
The reaction mixture was hydrogenated for a further 7h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
was absorbed
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
through kieselguhr and removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
6.5 (± 0.5) h
Name
Type
product
Smiles
CC1C(OCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.